(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476996
InChI: InChI=1S/C14H20N2O3/c1-9(2)13(15)14(18)16(10-5-6-10)8-11(17)12-4-3-7-19-12/h3-4,7,9-10,13H,5-6,8,15H2,1-2H3/t13-/m0/s1
SMILES: CC(C)C(C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide

CAS No.:

Cat. No.: VC13476996

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide -

Specification

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide
Standard InChI InChI=1S/C14H20N2O3/c1-9(2)13(15)14(18)16(10-5-6-10)8-11(17)12-4-3-7-19-12/h3-4,7,9-10,13H,5-6,8,15H2,1-2H3/t13-/m0/s1
Standard InChI Key UFLXJCSZWABVTC-ZDUSSCGKSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N
SMILES CC(C)C(C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N
Canonical SMILES CC(C)C(C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N

Introduction

Molecular Structure and Properties

The compound belongs to the class of substituted butyramides, integrating a furan heterocycle, a cyclopropyl amine, and a chiral amino acid backbone. Key molecular characteristics include:

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular Weight264.32 g/mol
IUPAC Name(2S)-2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide
SMILESCC(C)C(C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N
Stereochemistry(S)-configuration at the α-carbon

The presence of the furan ring (a five-membered aromatic oxygen heterocycle) and the cyclopropyl group (a strained three-membered carbon ring) imparts distinct electronic and steric properties to the molecule .

Synthesis and Preparation

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide involves multi-step processes, typically employing strategies such as:

Furan Ring Construction

The furan moiety is often synthesized via the Paal-Knorr cyclization, which involves cyclizing 1,4-dicarbonyl compounds under acidic conditions. Alternative methods include oxidative cyclization of diols or alkynes.

Amide Bond Formation

The final step involves coupling the cyclopropyl-amine with the furan-containing carboxylic acid derivative. Reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are commonly used to activate the carboxyl group for amide bond formation.

Chemical Reactivity

The compound exhibits reactivity typical of its functional groups:

Furan Ring Reactivity

  • Oxidation: The furan ring can undergo oxidation to form γ-lactones or maleic anhydride derivatives under strong oxidizing conditions (e.g., with MnO₂ or RuO₄).

  • Electrophilic Substitution: The electron-rich furan participates in Friedel-Crafts acylations or nitrations at the α-position.

Amide and Amino Group Reactivity

  • Hydrolysis: The amide bond is susceptible to acidic or basic hydrolysis, yielding the corresponding carboxylic acid and amine.

  • Reduction: The carbonyl group in the amide can be reduced to a methylene group using agents like LiAlH₄.

Cyclopropane Ring Opening

Under acidic conditions, the strained cyclopropane ring may undergo ring-opening reactions, forming alkenes or alkyl halides.

Mechanistic Insights

The compound’s mechanism of action is hypothesized to involve:

  • Receptor Binding: The furan and cyclopropyl groups may engage in hydrophobic interactions with protein binding pockets.

  • Electron Transfer: The conjugated π-system of the furan ring could participate in redox reactions, generating reactive oxygen species (ROS) in biological systems.

Future Directions

Further research is warranted to:

  • Elucidate the compound’s pharmacokinetics and toxicity profile.

  • Explore its utility in polymer chemistry (e.g., as a monomer for functionalized materials).

  • Investigate synergistic effects with existing therapeutics in combinatorial regimens.

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